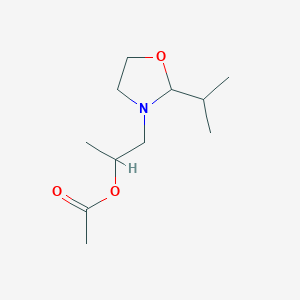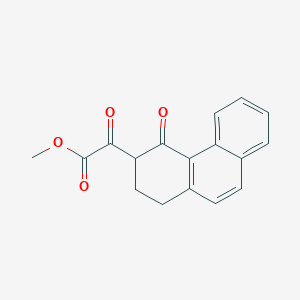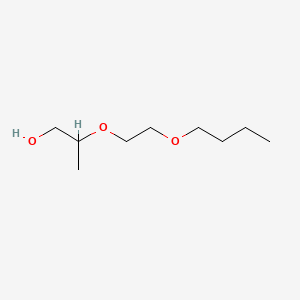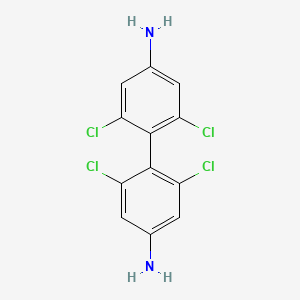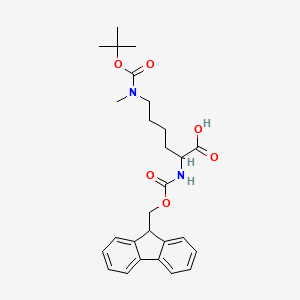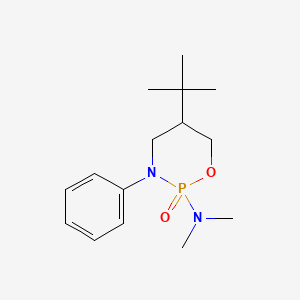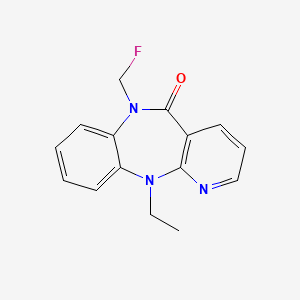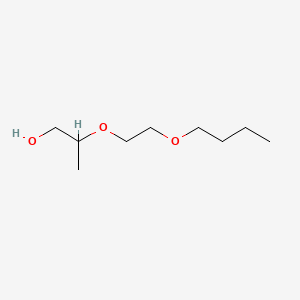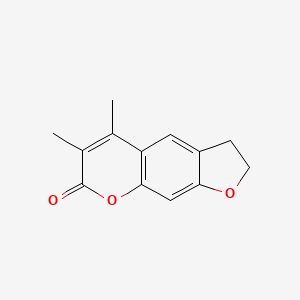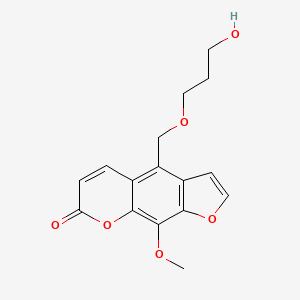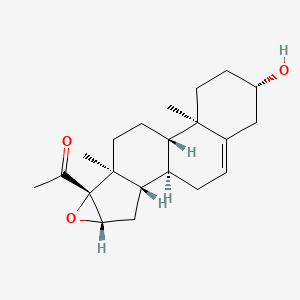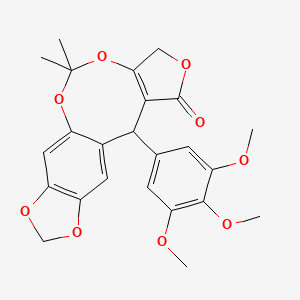
5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one is a complex organic compound with the molecular formula C24H24O9 This compound is characterized by its intricate structure, which includes multiple methoxy groups and a fused dioxolo and benzodioxocin ring system
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzodioxocin structure, followed by the introduction of the dioxolo and furo groups. The reaction conditions usually require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy groups present in the compound can participate in nucleophilic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5-Dimethyl-12-(3,4,5-trimethoxyphenyl)-3,12-dihydro-1H-(1,3)dioxolo(4,5-i)furo(3,4-d)(1,3)benzodioxocin-1-one include other benzodioxocin derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
191023-24-2 |
|---|---|
Formule moléculaire |
C24H24O9 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
9,9-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,8,10,14,16-pentaoxatetracyclo[9.7.0.03,7.013,17]octadeca-1(18),3(7),11,13(17)-tetraen-4-one |
InChI |
InChI=1S/C24H24O9/c1-24(2)32-14-9-16-15(30-11-31-16)8-13(14)20(21-19(33-24)10-29-23(21)25)12-6-17(26-3)22(28-5)18(7-12)27-4/h6-9,20H,10-11H2,1-5H3 |
Clé InChI |
UOVKZFDKJDTNPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C(C3=CC4=C(C=C3O1)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



